3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Beschreibung
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core, a pyrrolidin-3-yloxy linker, and a 2,3-dihydrobenzofuran-5-sulfonyl substituent. The dihydrobenzofuran ring contributes aromaticity and lipophilicity, balancing solubility and membrane permeability .
Eigenschaften
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c18-10-15-17(20-6-5-19-15)25-13-3-7-21(11-13)26(22,23)14-1-2-16-12(9-14)4-8-24-16/h1-2,5-6,9,13H,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWNKPRDKRAULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are currently unknown
Biologische Aktivität
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound consists of several functional groups:
- Dihydrobenzofuran moiety : Implicated in various biological activities.
- Sulfonyl group : Known for enhancing solubility and bioavailability.
- Pyrazine ring : Often associated with neuroprotective and anti-inflammatory effects.
- Pyrrolidine structure : Contributes to the compound's pharmacological properties.
Biological Activities
The biological activities of 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are summarized below:
Antioxidant Activity
Research indicates that compounds containing dihydrobenzofuran structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Neuroprotective Effects
The pyrazine component has been linked to neuroprotective effects. In vitro studies demonstrate its ability to inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways, specifically by regulating Bcl-2/Bax ratios and inhibiting caspases . This suggests potential applications in neurodegenerative diseases.
Anti-inflammatory Properties
Compounds similar to this one have shown promise in reducing inflammation. For example, certain derivatives were found to inhibit nitric oxide production in macrophages, indicating a potential mechanism for anti-inflammatory action .
The proposed mechanisms through which 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its biological effects include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, altering their activity.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammation and apoptosis.
- Cell Signaling Pathway Interference : It may interfere with signaling pathways related to oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
| Compound | Activity | IC50/EC50 Value | Reference |
|---|---|---|---|
| Pyrazine Derivative 1 | Neuroprotection | 5.44 μM | |
| Pyrazine Derivative 2 | Anti-inflammatory | EC50 = 0.054 μM | |
| Dihydrobenzofuran-based Compound | Antioxidant | EC50 = 0.0249 μM |
These findings illustrate the promising nature of compounds featuring the dihydrobenzofuran and pyrazine moieties in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Target Compound
- Core Structure : Pyrazine-2-carbonitrile.
- Substituents :
- Pyrrolidin-3-yloxy group (saturated 5-membered ring with oxygen linker).
- 2,3-Dihydrobenzofuran-5-sulfonyl group (aromatic fused ring with sulfonyl).
- Key Features :
- Sulfonyl group enhances hydrogen-bonding capacity.
- Dihydrobenzofuran increases lipophilicity (logP ~3.5–4.0 estimated).
Similar Compounds
Thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) Core: Thiazolo-pyrimidine fused system. Substituents: Methylfuran (11a) or cyanobenzylidene (11b). Molecular Weight (MW): 386 (11a), 403 (11b). Key Differences:
- Lack pyrazine ring; instead, thiazole and pyrimidine cores.
- Higher lipophilicity due to trimethylbenzylidene (11a) or cyanophenyl (11b).
Pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Core : Quinazoline-pyrimidine fused system.
- Substituents : Methylfuran.
- MW : 316.
- Key Differences :
- Simpler substituents compared to the target’s sulfonyl-dihydrobenzofuran.
Pyrrole-Based Carbonitriles (e.g., 3k, 3l)
- Core : Biphenyl or isophthalonitrile with pyrrole.
- Substituents : Benzyl, phenyl, or heteroaromatic (furan/thiophene).
- Key Differences :
- Pyrrole (unsaturated) vs. pyrrolidine (saturated) in the target.
Thiadiazole-Carbonyl Pyrrolidine Analogue
- Core : Pyrazine-2-carbonitrile.
- Substituents : 4-Methyl-1,2,3-thiadiazole-5-carbonyl.
- Key Differences :
- Thiadiazole (electron-withdrawing) vs. dihydrobenzofuran-sulfonyl.
- Likely lower solubility due to non-polar methyl group.
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight | logP (Estimated) | Key Functional Groups | Potential Bioactivity |
|---|---|---|---|---|
| Target Compound | ~420–450 | 3.5–4.0 | Sulfonyl, dihydrobenzofuran | Kinase inhibition, CNS targets |
| 11a (Thiazolo-pyrimidine) | 386 | 4.2–4.5 | Trimethylbenzylidene, methylfuran | Antimicrobial, enzyme modulation |
| 12 (Quinazoline) | 318 | 2.8–3.2 | Carbonyl, methylfuran | Anticancer, topoisomerase inhibition |
| 3k (Pyrrole-carbonitrile) | ~450 | 4.0–4.5 | Benzyl, biphenyl | Antiviral, protease inhibition |
- Solubility: The target compound’s sulfonyl group improves aqueous solubility compared to non-polar analogues like 11a or 3k.
- Metabolic Stability : The dihydrobenzofuran moiety may reduce oxidative metabolism compared to furan/thiophene-containing compounds (e.g., 3l, 3m) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
